![molecular formula C14H22N4O5 B2665472 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) CAS No. 1803594-19-5](/img/structure/B2665472.png)
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid)
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Overview
Description
“4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid)” is a chemical compound with the CAS Number: 1803594-19-5 . It has a molecular weight of 326.35 and its IUPAC name is 4-morpholinopicolinimidamide diacetate . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.35 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data .Scientific Research Applications
Synthesis and Polymer Development
The application of derivatives related to 4-(Morpholin-4-yl)pyridine-2-carboximidamide in scientific research primarily involves the synthesis and characterization of new materials. For instance, aromatic poly(amide–imide)s have been developed from diimide–dicarboxylic acids through condensation reactions, showcasing their potential in creating polymers with high thermal stability and good solubility in polar aprotic solvents. These polymers exhibit significant inherent viscosities and can be used in high-performance materials due to their excellent thermal properties (Behniafar & Banihashemi, 2004).
Antimicrobial Activity
Another research avenue is the investigation of antimicrobial properties. Pyrimidine-Triazole derivatives synthesized from morpholino-based molecules have shown antimicrobial activity against selected bacterial and fungal strains. This highlights the potential use of such derivatives in developing new antimicrobial agents, providing a foundation for further research into their efficacy and mechanisms of action (Majithiya & Bheshdadia, 2022).
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
Morpholine derivatives, such as those incorporating the Thieno[3,2-d]pyrimidin-4-yl moiety, have been identified as significant intermediates inhibiting tumor necrosis factor alpha and nitric oxide. The synthesis of these compounds involves a series of reactions starting from commercially available precursors, pointing to their potential in therapeutic applications related to inflammation and cancer treatment (Lei et al., 2017).
Supramolecular Chemistry
The flexibility and functionality of morpholine-based compounds extend to supramolecular chemistry, where they form complex structures with other molecules. This is evident in the formation of supramolecular assemblies with lanthanide ion complexes, which are highly luminescent and have potential applications in materials science, particularly in the development of new luminescent materials (de Bettencourt-Dias et al., 2007).
Vasodilation Properties
Research on 3-pyridinecarboxylates derived from morpholine-based compounds has indicated considerable vasodilation properties. This suggests a potential application in developing treatments for cardiovascular diseases, where controlling blood vessel dilation can be critical (Girgis et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
acetic acid;4-morpholin-4-ylpyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2C2H4O2/c11-10(12)9-7-8(1-2-13-9)14-3-5-15-6-4-14;2*1-2(3)4/h1-2,7H,3-6H2,(H3,11,12);2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTNFBGLKYGFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1COCCN1C2=CC(=NC=C2)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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